Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride
Overview
Description
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes both oxazole and pyrazine moieties, making it a versatile scaffold for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable pyrazine derivative with an oxazole precursor in the presence of a cyclizing agent. The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxazolone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the oxazole or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Amines, thiols; reactions may require catalysts or specific pH conditions.
Major Products:
Oxidation: Oxazolone derivatives.
Reduction: Reduced pyrazine derivatives.
Substitution: Various substituted oxazole and pyrazine derivatives.
Scientific Research Applications
Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Known for their anticancer activity.
1H-pyrazolo[3,4-b]pyridine derivatives: Utilized in the synthesis of bioactive molecules.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: Investigated as kinase inhibitors.
Uniqueness: Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride stands out due to its fused ring system, which provides a versatile scaffold for chemical modifications. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyrazin-3-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c9-6-8-2-1-7-3-5(8)4-10-6;/h5,7H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFDJLDMYYSLHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(CN1)COC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30655168 | |
Record name | Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020349-31-8 | |
Record name | Hexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30655168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexahydro-oxazolo[3,4-a]pyrazin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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